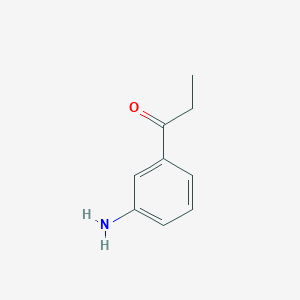

3'-Aminopropiophenone

Description

Properties

IUPAC Name |

1-(3-aminophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXJUBDTCAAXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381715 | |

| Record name | 3'-Aminopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-05-3 | |

| Record name | 1-(3-Aminophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Aminopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminophenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Aminopropiophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminopropiophenone, also known by its IUPAC name 1-(3-aminophenyl)propan-1-one, is an aromatic ketone and a structural isomer of the well-studied 4'-aminopropiophenone (PAPP). While PAPP has garnered significant attention for its potent biological activity, specifically its ability to induce methemoglobinemia, this compound is comparatively less studied. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimentally determined melting and boiling points for this specific compound are not consistently reported in the literature. The values for the closely related compound, 3'-aminoacetophenone, are provided for estimation.

| Property | Value | Source |

| IUPAC Name | 1-(3-aminophenyl)propan-1-one | [1] |

| Synonyms | m-Aminopropiophenone, 3-Propionylaniline | [1] |

| CAS Number | 1197-05-3 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Yellow crystalline powder | |

| Melting Point | Data not consistently available. (3'-Aminoacetophenone: 94-98 °C) | |

| Boiling Point | Data not consistently available. (3'-Aminoacetophenone: 289-290 °C) | |

| Solubility | Soluble in organic solvents and likely exhibits moderate solubility in water. | [1] |

Chemical Structure

This compound possesses a central benzene ring substituted with an amino group (-NH₂) at the meta-position (position 3) and a propanoyl group (-C(O)CH₂CH₃) at position 1. The structure contains a ketone functional group and a primary aromatic amine. The presence of both an electron-donating amino group and an electron-withdrawing carbonyl group influences the electron density distribution within the aromatic ring and the overall reactivity of the molecule.

The logical relationship for the synthesis of this compound from its nitro precursor is outlined below.

Experimental Protocols

Synthesis of this compound via Reduction of 3'-Nitropropiophenone

The most common synthetic route to this compound is the reduction of its corresponding nitro compound, 3'-nitropropiophenone. Below is a representative experimental protocol adapted from the well-established reduction of similar nitroaryl ketones.

Materials:

-

3'-Nitropropiophenone

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-nitropropiophenone and granulated tin.

-

Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and should be controlled with external cooling if necessary.

-

Heat the mixture to reflux with continuous stirring for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and filter to remove any unreacted tin.

-

Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until the solution is basic to precipitate tin salts.

-

Filter the mixture to remove the precipitated tin salts.

-

Extract the aqueous filtrate three times with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

The workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Biological Activity and Signaling Pathways

While the 4'-amino isomer (PAPP) is a potent toxin that induces methemoglobinemia, leading to hypoxia, the 3'-amino isomer (this compound) is reported to be the least biologically active among the positional isomers.[2] The toxic effects of PAPP are attributed to its metabolic activation to a hydroxylamine derivative, which then oxidizes hemoglobin.[3] The position of the amino group on the phenyl ring is critical for this biological activity.

Currently, there is no significant evidence in the scientific literature to suggest that this compound is involved in any specific signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context may be as a chemical intermediate or as a negative control in studies involving its more active isomers. Therefore, a diagram of a signaling pathway is not applicable to this compound based on current knowledge.

References

An In-depth Technical Guide to 1-(3-aminophenyl)propan-1-one (CAS: 1197-05-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-aminophenyl)propan-1-one (CAS number 1197-05-3), a versatile chemical intermediate. The document details its chemical and physical properties, outlines synthetic methodologies, and presents available spectroscopic data. Emphasis is placed on providing structured data and detailed experimental protocols to support researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

1-(3-aminophenyl)propan-1-one, also known as 3'-aminopropiophenone or m-aminopropiophenone, is an aromatic ketone containing a primary amine substituent.[1] It typically appears as a yellow crystalline powder or solid.[2] This compound is soluble in organic solvents and exhibits moderate solubility in water.[1] The presence of the amino group imparts basic properties and makes the molecule reactive in various chemical transformations, such as nucleophilic substitutions and coupling reactions.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1197-05-3 | [3] |

| Molecular Formula | C₉H₁₁NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| Appearance | Yellow crystalline powder/solid | [2] |

| Melting Point | 0 °C (predicted) | [2] |

| Boiling Point | 0 °C (predicted) | [2] |

| Density | 1.067 ± 0.06 g/cm³ (predicted) | [2] |

| pKa | 3.42 ± 0.10 (predicted) | [2] |

| InChI | InChI=1S/C9H11NO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |

| SMILES | CCC(=O)C1=CC(=CC=C1)N |

Synthesis of 1-(3-aminophenyl)propan-1-one

The primary synthetic route to 1-(3-aminophenyl)propan-1-one involves a two-step process: the Friedel-Crafts acylation of nitrobenzene followed by the reduction of the resulting nitro compound.

Step 1: Friedel-Crafts Acylation of Nitrobenzene to 3'-Nitropropiophenone

In this step, nitrobenzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3'-nitropropiophenone. The nitro group is a meta-directing deactivator, which favors the formation of the meta-substituted product.[4][5][6]

Experimental Protocol: Synthesis of 3'-Nitropropiophenone

-

Materials: Nitrobenzene, propanoyl chloride, anhydrous aluminum chloride, dichloromethane (DCM), ice, hydrochloric acid (HCl), water, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add propanoyl chloride to the stirred suspension.

-

Add nitrobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 3'-nitropropiophenone, which can be purified by recrystallization or column chromatography.

-

Step 2: Reduction of 3'-Nitropropiophenone to 1-(3-aminophenyl)propan-1-one

The nitro group of 3'-nitropropiophenone is then reduced to a primary amine to yield the final product. Common methods for this transformation include reduction with tin and hydrochloric acid or catalytic hydrogenation.[2][7]

Experimental Protocol: Reduction of 3'-Nitropropiophenone using Tin and HCl

-

Materials: 3'-Nitropropiophenone, granulated tin, concentrated hydrochloric acid, sodium hydroxide (NaOH), ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, combine 3'-nitropropiophenone and granulated tin.[7]

-

Add concentrated hydrochloric acid portion-wise while stirring. The reaction is exothermic and may require cooling in an ice bath.[7]

-

After the initial reaction subsides, heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).[8]

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully add a concentrated solution of sodium hydroxide to make the solution basic, which will precipitate tin salts.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain crude 1-(3-aminophenyl)propan-1-one, which can be further purified if necessary.

-

Spectroscopic Data

While some suppliers indicate that analytical data is not routinely collected for this compound, predicted and some experimental data are available from various sources.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available in some databases. Predicted m/z values for common adducts include [M+H]⁺: 150.09134 and [M+Na]⁺: 172.07328. | [9][10] |

| ¹H NMR | No experimental spectrum is readily available in the searched literature. Predicted shifts can be estimated based on the structure. | |

| ¹³C NMR | No experimental spectrum is readily available in the searched literature. Predicted shifts can be estimated based on the structure. | |

| FTIR | Characteristic peaks are expected for the amine (N-H stretching around 3300-3500 cm⁻¹), the ketone (C=O stretching around 1680 cm⁻¹), and the aromatic ring. |

Applications in Research and Drug Development

1-(3-aminophenyl)propan-1-one serves as a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical compounds and other fine chemicals.[1] The presence of both an amino group and a ketone functionality allows for a wide range of chemical modifications.

One notable application is its potential use as a precursor in the synthesis of bupropion analogues. Bupropion, an antidepressant and smoking cessation aid, is a derivative of 3'-chloropropiophenone.[11][12] The amino group of 1-(3-aminophenyl)propan-1-one can be diazotized and converted to other functional groups, or it can be directly involved in the formation of heterocyclic rings. This makes it a key intermediate for creating libraries of compounds for drug discovery.[13][14]

Safety and Handling

1-(3-aminophenyl)propan-1-one is classified as harmful if swallowed, in contact with skin, or if inhaled.[15] It may also cause skin and serious eye irritation, as well as respiratory irritation.[15] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Conclusion

1-(3-aminophenyl)propan-1-one is a chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This guide has provided a summary of its properties, detailed synthetic protocols, and available analytical data. While a comprehensive set of experimental spectroscopic data is not widely published, the information provided herein should serve as a valuable resource for researchers working with this compound. Further research into its biological activities and applications is warranted.

References

- 1. rsc.org [rsc.org]

- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Khan Academy [khanacademy.org]

- 7. sciencing.com [sciencing.com]

- 8. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. PubChemLite - 1-(3-aminophenyl)propan-1-one (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 11. US7737302B2 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 15. whitman.edu [whitman.edu]

Physical properties of 3-Aminophenyl ethyl ketone

An In-depth Technical Guide to the Physical Properties of 3-Aminophenyl ethyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Aminophenyl ethyl ketone (also known as 3'-Aminoacetophenone). The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and illustrates logical workflows and structure-property relationships.

Chemical Identity and Structure

-

IUPAC Name: 1-(3-aminophenyl)ethanone

-

Synonyms: 3'-Aminoacetophenone, m-Aminoacetophenone, 3-Acetylaniline[1][2]

The structure of 3-Aminophenyl ethyl ketone incorporates an aromatic ring, a ketone functional group, and an amino functional group. This unique combination of features dictates its chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[4]

Quantitative Physical Properties

The physical properties of 3-Aminophenyl ethyl ketone are summarized in the table below. These values are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 135.16 g/mol | [1][2][3] |

| Appearance | Yellow to light brown crystalline powder | [1] |

| Odor | Characteristic amine-like | [1] |

| Melting Point | 88 - 92 °C | [1] |

| Boiling Point | 285 °C (decomposes) | [1] |

| Density | 1.12 g/cm³ | [1] |

| Solubility | Water: Slightly solubleOrganic Solvents: Soluble in ethanol, acetone, and dichloromethane. | [1][4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of 3-Aminophenyl ethyl ketone. The presence of the ketone, aromatic ring, and amine functionalities gives rise to characteristic spectral signatures.

| Spectroscopic Technique | Expected Characteristics |

| Infrared (IR) Spectroscopy | - Strong C=O (ketone) stretching absorption band around 1680-1700 cm⁻¹ (typical for aromatic ketones).[5]- N-H (amine) stretching bands in the region of 3200-3400 cm⁻¹.[6]- C-H stretching from the aromatic ring typically appears between 3000-3150 cm⁻¹.[6] |

| ¹H NMR Spectroscopy | - Protons on the alpha-carbon (the methyl group) are deshielded by the ketone and appear as a singlet around δ 2.0-2.5 ppm.[5]- Aromatic protons will appear in the δ 6.5-8.0 ppm region.- The amine (-NH₂) protons typically show a broad signal between δ 0.5-5.0 ppm.[7] |

| ¹³C NMR Spectroscopy | - The carbonyl carbon of the ketone is significantly deshielded and appears far downfield, typically >190 ppm.[5]- Carbons of the aromatic ring will appear in the δ 110-150 ppm range.- The methyl carbon (alpha to the ketone) will be found in the δ 20-30 ppm region. |

| Mass Spectrometry | The primary fragmentation pattern for ketones is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon.[5] |

Experimental Protocols

The determination of the physical and spectral properties of 3-Aminophenyl ethyl ketone follows standard laboratory procedures.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination

Given that the compound decomposes at its boiling point of 285°C, determination is typically performed under vacuum to lower the boiling temperature and prevent decomposition.[1] The pressure at which the boiling point is measured must be reported.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A sample is analyzed using an IR spectrometer (e.g., FTIR). The sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The instrument passes infrared radiation through the sample and measures the frequencies at which absorption occurs, corresponding to the vibrational frequencies of the chemical bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong, constant magnetic field. The sample is then irradiated with radio waves, causing the nuclei (¹H or ¹³C) to resonate. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): A sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and various fragment ion peaks that reveal its structure.

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the relationships between molecular structure and physical properties.

Caption: General workflow for the physicochemical characterization of a chemical compound.

Caption: Influence of functional groups on the physical properties of the molecule.

References

- 1. nbinno.com [nbinno.com]

- 2. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminoacetophenone [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectral Analysis of 3'-Aminopropiophenone: A Technical Guide

This technical guide provides a detailed overview of the spectral data for 3'-Aminopropiophenone (IUPAC name: 1-(3-aminophenyl)propan-1-one; CAS No: 1197-05-3). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide covers mass spectrometry data and provides typical experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Compound Information

-

Compound Name: this compound

-

Synonyms: m-Aminopropiophenone, 1-(3-aminophenyl)propan-1-one[1][2]

-

Chemical Structure:

/ | |-- NH₂ \ / '

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented below is consistent with a gas chromatography-mass spectrometry (GC-MS) analysis using electron ionization.[1]

| m/z | Relative Intensity (%) | Assignment |

| 149 | 45 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [[M - C₂H₅]⁺](--INVALID-LINK--) or [[M - CO - H]⁺](--INVALID-LINK--) |

| 92 | 50 | [[C₆H₆N]⁺](--INVALID-LINK--) |

| 65 | 25 | [[C₅H₅]⁺](--INVALID-LINK--) |

Note: Relative intensities are approximate and can vary based on instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the searched public databases. However, predicted chemical shifts based on the structure are presented below. These predictions are based on standard chemical shift ranges for similar functional groups.

Expected ¹H NMR Spectral Data (in CDCl₃)

| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | 7.0 - 8.0 |

| -CH₂- (Ethyl) | 2.9 - 3.1 | Quartet (q) | 7.0 - 8.0 |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |

| Aromatic H | 6.7 - 7.4 | Multiplet (m) | - |

Expected ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Expected Chemical Shift (ppm) |

| -CH₃ (Ethyl) | 8 - 12 |

| -CH₂- (Ethyl) | 30 - 35 |

| Aromatic C-NH₂ | 145 - 148 |

| Aromatic C-H | 113 - 130 |

| Aromatic C-C=O | 137 - 140 |

| C=O | 198 - 202 |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available in the searched public databases. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands for primary amine) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ketone) | Stretch | 1680 - 1700 |

| C=C (Aromatic) | Stretch | 1500 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Experimental Protocols

The following sections describe representative experimental protocols for acquiring NMR, IR, and Mass Spectra for a compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the this compound sample is accurately weighed.[3]

-

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

-

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).[3]

-

The solution is then transferred to a standard 5 mm NMR tube.[4]

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

-

¹H NMR: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Carbon-13 NMR spectra require a greater number of scans due to the low natural abundance of the ¹³C isotope.[4] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

As this compound is a crystalline powder, the KBr pellet method is a common sample preparation technique.[5]

KBr Pellet Method:

-

Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[6]

-

The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.[6]

-

The mixture is placed into a pellet die, and high pressure is applied using a hydraulic press to form a transparent or translucent pellet.[6]

-

The pellet is then placed in the sample holder of the FTIR instrument for analysis.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Procedure: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final IR spectrum showing absorbance or transmittance as a function of wavenumber.

Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules like this compound.[7][8]

Sample Introduction and Ionization:

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.

-

The sample is volatilized by heating under high vacuum.[7]

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8]

-

This electron impact causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺). The excess energy from this process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]

Mass Analysis and Detection:

-

Analyzer: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detector: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions at each m/z value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectral analysis of a solid organic compound like this compound.

Caption: General experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway for this compound under Electron Ionization (EI) conditions.

Caption: Key fragmentation of this compound in EI-MS.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. compoundchem.com [compoundchem.com]

- 4. researchgate.net [researchgate.net]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide to the Solubility of 3'-Aminopropiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Aminopropiophenone, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data for this compound, this document leverages solubility information from structurally analogous compounds, namely propiophenone and 3-aminoacetophenone, to provide a well-rounded understanding. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to ascertain precise solubility data for their specific applications.

Introduction to this compound

This compound (CAS No: 1197-05-3) is an aromatic ketone containing a primary amine group. Its chemical structure, featuring both a polar amine and a moderately polar ketone functional group attached to a nonpolar benzene ring, suggests a nuanced solubility profile in organic solvents. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development in the pharmaceutical industry. Aminoketones are a significant class of organic compounds that are integral to the synthesis of various biologically active molecules.[1][2][3]

Expected Solubility Profile

-

Propiophenone: This compound, lacking the amino group, is described as being miscible with methanol, ethanol, and diethyl ether, while being insoluble in water.[4][5][6] This suggests that the propiophenone backbone has good affinity for both polar protic and nonpolar ethereal solvents.

-

3-Aminoacetophenone: This molecule is structurally very similar, differing only by a methyl group instead of an ethyl group on the ketone. It is reported to be soluble in methanol and diethyl ether.[7] It also shows slight solubility in chloroform and DMSO.[8]

Based on these analogs, it is anticipated that this compound will exhibit good solubility in polar protic solvents like methanol and ethanol due to hydrogen bonding interactions with the amino and carbonyl groups. It is also expected to be soluble in moderately polar solvents like acetone and ethyl acetate.

Table 1: Qualitative Solubility of Structurally Similar Compounds

| Compound | Methanol | Ethanol | Acetone | Ethyl Acetate | Reference |

| Propiophenone | Miscible | Miscible | Soluble | Soluble | [4][5][9][10][11][12][13] |

| 3-Aminoacetophenone | Soluble | Soluble | Soluble | Likely Soluble | [7][8] |

| 4'-Aminoacetophenone | Soluble | Soluble | Soluble | Likely Soluble | [14] |

Note: "Likely Soluble" is inferred from the solubility in other organic solvents and the compound's structure. Researchers should verify this experimentally.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and reliable methods.

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent at a constant temperature to determine the saturation solubility.[15][16][17]

Materials:

-

This compound

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Vials with airtight seals

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, weigh the evaporating dish containing the dried solute.

-

The solubility can then be calculated in terms of g/L or mol/L.

Calculation:

Solubility (g/L) = (Mass of solute (g)) / (Volume of filtrate (L))

This indirect method utilizes UV-Visible spectrophotometry to determine the concentration of the solute in a saturated solution based on its absorbance, following the Beer-Lambert law. This method is particularly useful for compounds with a strong chromophore, such as this compound.

Materials:

-

All materials listed for the Gravimetric Method

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-7 from the Isothermal Saturation Method to prepare a clear, saturated filtrate.

-

-

Analysis:

-

Carefully dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the absorbance of the diluted solution and the equation from the calibration curve to determine the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is scarce, a strong inference of its solubility behavior can be drawn from its structural analogs. It is expected to be soluble in polar protic and moderately polar organic solvents. For precise and reliable data tailored to specific research and development needs, it is imperative that experimental solubility determination is performed. The detailed protocols for the isothermal saturation (gravimetric) and spectrophotometric methods provided in this guide offer a robust framework for these essential investigations. Accurate solubility data is a cornerstone for the successful process development, purification, and formulation of pharmaceutical products containing this compound.

References

- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. manavchem.com [manavchem.com]

- 5. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propiophenone - Wikipedia [en.wikipedia.org]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. chembk.com [chembk.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chembk.com [chembk.com]

- 11. Propiophenone | 93-55-0 [amp.chemicalbook.com]

- 12. sdichem.com [sdichem.com]

- 13. Propiophenone BzEt Propiophenone p.a. - SYNTHETIKA [synthetikaeu.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. benchchem.com [benchchem.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. pharmajournal.net [pharmajournal.net]

3'-Aminopropiophenone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3'-Aminopropiophenone (CAS No. 1197-05-3), a lesser-known isomer of the well-studied 4'-Aminopropiophenone (PAPP). Due to the limited availability of published data on this compound, this document synthesizes the available information on its chemical properties, synthesis, and characterization. A proposed synthetic protocol via the reduction of 3'-nitropropiophenone is detailed, drawing from established methods for analogous compounds. This guide also highlights the significant disparity in research and known biological activity between the 3'- and 4'- isomers, positioning this compound as a compound with potential for further scientific exploration.

Introduction

This compound, also known as 1-(3-aminophenyl)propan-1-one, is an aromatic ketone and a structural isomer of the extensively researched 4'-Aminopropiophenone (PAPP). While PAPP has a rich history as a cyanide antidote and a vertebrate pesticide, this compound remains a sparsely characterized compound. This guide aims to consolidate the existing, albeit limited, technical information on this compound to serve as a foundational resource for researchers and drug development professionals.

Chemical and Physical Properties

Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes the available experimental and predicted data. It is important to note that some reported values, such as melting and boiling points from certain databases, appear to be placeholders and are likely inaccurate.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 149.19 g/mol | --INVALID-LINK-- |

| CAS Number | 1197-05-3 | --INVALID-LINK-- |

| Appearance | Yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | Not reliably reported | - |

| Boiling Point | Not reliably reported | - |

| Density (Predicted) | 1.067 ± 0.06 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | 3.42 ± 0.10 | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents; moderate solubility in water. | --INVALID-LINK-- |

Discovery and History

There is a significant lack of information regarding the specific discovery and historical development of this compound. In contrast, its isomer, 4'-Aminopropiophenone (PAPP), has a well-documented history, with its synthesis first reported in the early 20th century and subsequent extensive research into its pharmacological applications. The limited historical record for the 3'-isomer suggests it has not been a compound of significant synthetic or biological interest until potentially more recent, niche applications.

Synthesis of this compound

The most plausible and commonly employed method for the synthesis of aromatic amines from their corresponding nitro compounds is through reduction. Therefore, a proposed synthesis for this compound is the reduction of 3'-nitropropiophenone.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 3'-Nitropropiophenone with Tin(II) Chloride

This protocol is adapted from established procedures for the reduction of aromatic nitro ketones.

Materials:

-

3'-Nitropropiophenone

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-nitropropiophenone (1 equivalent).

-

Add ethanol as a solvent.

-

Add tin(II) chloride dihydrate (3-4 equivalents) to the flask.

-

Slowly add concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the mixture with a concentrated sodium hydroxide solution until the pH is approximately 10-12 to precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, and aromatic protons in the meta-substituted pattern. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: Expected signals would include the carbonyl carbon, carbons of the ethyl group, and four distinct signals for the aromatic carbons.

-

IR Spectroscopy: Characteristic peaks would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ketone (around 1680 cm⁻¹), and C-N stretching.

-

Mass Spectrometry: A GC-MS spectrum is available for 1-(3-aminophenyl)propan-1-one, which would show the molecular ion peak and characteristic fragmentation patterns.

Biological Activity

There is a notable lack of specific research on the biological activity of this compound. In contrast, its isomer, 4'-Aminopropiophenone (PAPP), is a known methemoglobin-forming agent, which is the basis for its use as a cyanide antidote. It is generally understood that the position of the amino group on the phenyl ring is critical for this activity, with the para-position conferring the highest potency. The meta-position, as in this compound, is considered to result in the least biological activity among the isomers.

Analysis of 3'-Aminopropiophenone Material Safety Data Sheet: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

3'-Aminopropiophenone is an organic compound featuring a propiophenone structure with an amino group at the meta-position of the phenyl ring. While detailed, experimentally verified data is scarce, some predicted and basic properties have been reported.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1197-05-3 | ChemicalBook[1], CymitQuimica[2] |

| Molecular Formula | C₉H₁₁NO | ChemicalBook[1] |

| Molecular Weight | 149.19 g/mol | ChemicalBook[1] |

| Appearance | Yellow crystalline powder | ChemicalBook[1] |

| Density (Predicted) | 1.067 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 3.42 ± 0.10 | ChemicalBook[1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | ChemicalBook[1] |

Note: The melting point, boiling point, and flash point are listed as 0°C on ChemicalBook, which is highly unlikely and suggests that this data is not available or is a placeholder.

Hazard Identification and Safety Information

The primary safety information available comes from generic risk and safety statements.

Table 2: Hazard and Safety Statements for this compound

| Type | Code | Description |

| Risk Statements | 36/37/38 | Irritating to eyes, respiratory system and skin.[1] |

| Safety Statements | 26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] |

| 36 | Wear suitable protective clothing.[1] |

These statements indicate that this compound should be handled with care, using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the searched literature. For a compound with its suspected properties, standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing would typically be employed. These would include, but are not limited to:

-

Acute Oral Toxicity (OECD 420, 423, or 425): To determine the LD50 (the dose lethal to 50% of a test population).

-

Acute Dermal Toxicity (OECD 402): To assess the effects of skin contact.

-

Acute Inhalation Toxicity (OECD 403): To evaluate the effects of inhalation.

-

Skin Irritation/Corrosion (OECD 404): To determine if the chemical is irritating or corrosive to the skin.

-

Eye Irritation/Corrosion (OECD 405): To assess the potential for eye damage.

Without access to a full SDS, the results and specific methodologies used for this compound remain unknown.

Logical Structure of a Material Safety Data Sheet

To aid researchers in understanding the type of information that should be present in a comprehensive MSDS/SDS, the following diagram illustrates the standard sections and their logical flow.

References

3'-Aminopropiophenone and its Derivatives: A Review of a Sparsely Explored Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminopropiophenone, a positional isomer of the well-studied 4'-aminopropiophenone (PAPP), represents a chemical entity with largely uncharted potential in the realms of medicinal chemistry and drug development. While PAPP has garnered significant attention for its toxicological profile and application as a vertebrate pesticide, this compound and its derivatives remain conspicuously absent from the mainstream scientific literature. This in-depth technical guide aims to provide a comprehensive overview of the available information on this compound, explore potential synthetic routes to its derivatives, and highlight the significant knowledge gaps that present opportunities for future research.

Core Compound: this compound

This compound, also known as 1-(3-aminophenyl)propan-1-one, is an aromatic ketone with the chemical formula C₉H₁₁NO.[1] Basic chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1197-05-3 | [1] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

The Well-Characterized Isomer: 4'-Aminopropiophenone (PAPP)

In stark contrast to the limited data on the 3'-amino isomer, 4'-aminopropiophenone (PAPP) is a well-documented compound.[3] It is a potent toxicant that induces methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3][4] This mechanism of action has led to its development and use as a humane vertebrate pesticide for the control of invasive predator species.[4][5] PAPP requires metabolic activation to its N-hydroxy derivative to exert its biological effect. The significant body of research on PAPP's synthesis, toxicology, and mechanism of action provides a valuable comparative framework for any future investigation into its positional isomers.

Potential Synthesis of this compound Derivatives: The Mannich Reaction

A versatile and widely used method for the synthesis of β-amino ketones is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine.[6] In the context of generating derivatives of this compound, one could envision a Mannich reaction starting with 3'-aminoacetophenone.

Below is a conceptual workflow for the synthesis of this compound derivatives via the Mannich reaction.

References

- 1. 1-(3-Aminophenyl)propan-1-one | C9H11NO | CID 2780884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1197-05-3 [m.chemicalbook.com]

- 3. 4'-Aminopropiophenone - Wikipedia [en.wikipedia.org]

- 4. newzealandecology.org [newzealandecology.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

Theoretical Insights into the Molecular Architecture of 3'-Aminopropiophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminopropiophenone, a derivative of propiophenone, presents a molecule of interest in various chemical and pharmaceutical research domains. Understanding its three-dimensional structure at the atomic level is fundamental to elucidating its chemical reactivity, physical properties, and potential biological interactions. This technical guide provides an overview of the molecular structure of this compound, drawing from available spectroscopic data and outlining the framework for its theoretical investigation. While a comprehensive theoretical study providing optimized geometric parameters was not found in the reviewed literature, this document establishes the foundation for such an analysis and presents available experimental context.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C9H11NO.[1][2] Its structure consists of a propiophenone core substituted with an amino group at the meta-position (position 3) of the phenyl ring. The presence of the carbonyl group, the phenyl ring, and the amino group imparts specific chemical characteristics to the molecule, influencing its polarity, reactivity, and potential for intermolecular interactions such as hydrogen bonding.

Theoretical Molecular Geometry (Hypothetical Data Framework)

Table 1: Hypothetical Bond Lengths of this compound

| Bond | Atom 1 | Atom 2 | Bond Length (Å) (Theoretical) |

| C1-C2 | C | C | Data not available |

| C2-C3 | C | C | Data not available |

| C3-C4 | C | C | Data not available |

| C4-C5 | C | C | Data not available |

| C5-C6 | C | C | Data not available |

| C6-C1 | C | C | Data not available |

| C1-C7 | C | C | Data not available |

| C7=O8 | C | O | Data not available |

| C7-C9 | C | C | Data not available |

| C9-C10 | C | C | Data not available |

| C3-N11 | C | N | Data not available |

| N11-H12 | N | H | Data not available |

| N11-H13 | N | H | Data not available |

| ... | ... | ... | ... |

Table 2: Hypothetical Bond Angles of this compound

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) (Theoretical) |

| C6-C1-C2 | C | C | C | Data not available |

| C1-C2-C3 | C | C | C | Data not available |

| C2-C3-C4 | C | C | C | Data not available |

| C3-C4-C5 | C | C | C | Data not available |

| C4-C5-C6 | C | C | C | Data not available |

| C5-C6-C1 | C | C | C | Data not available |

| C2-C1-C7 | C | C | C | Data not available |

| C6-C1-C7 | C | C | C | Data not available |

| C1-C7-O8 | C | C | O | Data not available |

| C1-C7-C9 | C | C | C | Data not available |

| O8-C7-C9 | O | C | C | Data not available |

| C7-C9-C10 | C | C | C | Data not available |

| C2-C3-N11 | C | C | N | Data not available |

| C4-C3-N11 | C | C | N | Data not available |

| ... | ... | ... | ... | ... |

Table 3: Hypothetical Dihedral Angles of this compound

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) (Theoretical) |

| C6-C1-C2-C3 | C | C | C | C | Data not available |

| C1-C2-C3-C4 | C | C | C | C | Data not available |

| C2-C3-C4-C5 | C | C | C | C | Data not available |

| C6-C1-C7-O8 | C | C | C | O | Data not available |

| C2-C1-C7-C9 | C | C | C | C | Data not available |

| C1-C7-C9-C10 | C | C | C | C | Data not available |

| C1-C2-C3-N11 | C | C | C | N | Data not available |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols

Synthesis of this compound

While various synthetic routes may exist, a general conceptual pathway for the synthesis of this compound could involve the following key steps. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, would need to be optimized for yield and purity.[5]

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Methodology (General Example):

-

Reduction of 3'-Nitropropiophenone: 3'-Nitropropiophenone is dissolved in a suitable solvent (e.g., ethanol). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is added to the solution.

-

Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to determine the completion of the reduction.

-

Work-up: Upon completion, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted into an organic solvent.

-

Purification: The crude product is purified using methods such as recrystallization from an appropriate solvent system or column chromatography to yield pure this compound.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Signaling Pathways and Logical Relationships (Illustrative)

To illustrate how this compound might be studied in a biological context, the following diagram depicts a hypothetical signaling pathway where its interaction with a target receptor could be investigated. This is a generalized representation and does not reflect known interactions of this specific molecule.

Caption: Hypothetical signaling pathway for investigating molecular interactions.

Conclusion

This technical guide has outlined the key structural aspects and analytical considerations for the study of this compound. While a comprehensive set of theoretical molecular geometry parameters is not currently available in the public domain, the framework for such an analysis has been presented. The provided experimental outlines for synthesis and characterization serve as a practical guide for researchers. Future computational studies are needed to provide the detailed quantitative data that will enable a deeper understanding of this molecule's structure-activity relationships, which is of paramount importance for its potential applications in drug development and other scientific fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Aminopropiophenone from 3-Nitropropiophenone

Introduction

3'-Aminopropiophenone is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring both a ketone and an aniline functional group, makes it a versatile building block. The most common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3'-nitropropiophenone. This process requires a chemoselective reduction of the nitro group while preserving the ketone functionality. This document provides detailed protocols for this transformation using various established methods, along with comparative data to aid researchers in selecting the most suitable procedure for their needs.

Reaction Scheme

The overall transformation is the reduction of the nitro group on 3-nitropropiophenone to an amine group, yielding this compound.

Figure 1. General reaction scheme for the reduction of 3'-nitropropiophenone to this compound.

Overview of Synthetic Methods

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on factors such as substrate sensitivity, desired yield, cost, and environmental considerations. For the synthesis of this compound, the key challenge is the selective reduction of the nitro group in the presence of the ketone.

-

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or platinum on titanium dioxide (Pt/TiO2) with hydrogen gas.[1][2][3][4] It is generally a clean and high-yielding method. The choice of catalyst and reaction conditions can be optimized to ensure the ketone group is not reduced.[1]

-

Metal-Acid Reductions: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction.[5][6] These methods are robust and inexpensive but may require stoichiometric amounts of metal and can generate significant waste.

-

Metal-Catalyzed Transfer Hydrogenation: This approach uses a hydrogen donor, such as hydrazine hydrate or ammonium formate, in the presence of a metal catalyst.[7][8] This avoids the need for high-pressure hydrogen gas, making it a more convenient laboratory procedure. Iron-based systems, such as iron powder with ammonium chloride or iron(III) chloride, are particularly common due to their low cost and toxicity.[7][9][10]

Data Presentation

The following table summarizes various catalytic systems and their typical performance for the reduction of nitroarenes. While specific data for 3-nitropropiophenone is limited in the literature, these examples provide a strong basis for protocol development.

| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Catalytic Hydrogenation | |||||

| 5% Pt/C, H₂ | Methanol | 60 | - | High | Effective for nitro group reduction.[11] |

| 0.3 wt% Pt/TiO₂, H₂ | Ethanol | 80 | - | ~100 | Highly selective for the nitro group over the ketone.[1] |

| 10% Pd/C, H₂ | Ethanol | Room Temp | - | High | A very common and generally effective method.[2] |

| Metal-Acid/Salt Systems | |||||

| Sn, conc. HCl | - | Reflux | 0.5 - 1 | Good | A classic, robust method.[5] |

| Fe, HCl | Ethanol/Water | 55 - 65 | 1 - 3 | >90 | Known as the Béchamp reduction; cost-effective.[10] |

| Zn, NH₄Cl | Ethanol/Water | 50 | 1 - 3 | >90 | Milder conditions compared to strong acid systems.[10][12] |

| Transfer Hydrogenation | |||||

| Fe powder, H₂O | Mechanochemical | Room Temp | - | High | A green chemistry approach.[7] |

| FeCl₃·6H₂O, Hydrazine | Water | 100 | 12 | High | Water-based, reusable catalytic system.[7] |

Experimental Protocols

Herein are detailed protocols for two common methods for the synthesis of this compound from 3-nitropropiophenone.

Protocol 1: Catalytic Hydrogenation using Pt/TiO₂

This protocol is adapted from studies showing high selectivity for nitro group reduction in the presence of a ketone using a platinum catalyst.[1]

Materials:

-

3'-Nitropropiophenone (1 eq.)

-

0.3 wt% Pt/TiO₂ catalyst (S/C ratio ~2500)

-

Ethanol (as solvent)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite or another filter aid

Equipment:

-

High-pressure autoclave or hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

To a high-pressure autoclave, add 3'-nitropropiophenone and the 0.3 wt% Pt/TiO₂ catalyst.

-

Add ethanol as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.

-

Seal the autoclave and purge the system with nitrogen gas several times to remove any oxygen.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar).

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots for analysis (e.g., TLC, GC-MS). The reaction is typically complete when hydrogen uptake ceases.

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Purge the system with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)

This protocol is a classic and cost-effective method for reducing aromatic nitro compounds.[10] It is known to be tolerant of ketone functional groups.

Materials:

-

3'-Nitropropiophenone (1 eq., 50 mmol)

-

Iron powder (<10 μm, 5 eq., 250 mmol)

-

Concentrated Hydrochloric Acid (0.5 eq., 25 mmol)

-

Ethanol

-

Celite

-

Isopropyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Mechanical stirrer

-

Condenser

-

Heating mantle with temperature control

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charge a 250 mL three-necked round-bottom flask with ethanol (80 mL).

-

With efficient stirring, add the iron powder in portions, followed by the concentrated hydrochloric acid.

-

Add a 25% aqueous ammonium chloride solution (40 mL).

-

Add the 3'-nitropropiophenone (50 mmol) in portions over 30 minutes. The reaction is exothermic, so maintain the internal temperature between 65-80°C.

-

After the addition is complete, stir the reaction mixture at 55-65°C for an additional 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 40°C and add ethanol (100 mL) followed by Celite (20 g).

-

Filter the mixture through a pad of Celite with suction. Wash the filter cake with ethanol (100 mL).

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

To the residue, add isopropyl acetate (120 mL) and saturated NaHCO₃ solution (50 mL).

-

Stir the biphasic mixture, then transfer to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine (30 mL) and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford the crude this compound. The purity is often high (>97%), but it can be further purified if needed.[10]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Catalytic Reduction of 3'-Nitropropiophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various catalytic methods for the selective reduction of 3'-nitropropiophenone to 3'-aminopropiophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed below offer step-by-step instructions for performing these reductions using common heterogeneous catalysts.

Introduction

The reduction of the nitro group in 3'-nitropropiophenone to an amine is a critical transformation in organic synthesis. The primary challenge lies in achieving high chemoselectivity, reducing the nitro group while leaving the ketone functionality intact. Catalytic hydrogenation is a widely employed, efficient, and environmentally benign method for this purpose. This document outlines protocols for three common and effective catalytic systems: Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum on Titanium Dioxide (Pt/TiO₂).

Catalytic Reduction Methods: A Comparative Overview

The choice of catalyst and reaction conditions can significantly impact the yield, selectivity, and reaction time. Below is a summary of quantitative data for different catalytic systems, primarily based on the reduction of the closely related 3'-nitroacetophenone, which serves as an excellent model for 3'-nitropropiophenone.

| Catalyst | Hydrogen Source & Pressure | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 10% Pd/C | H₂ (0.5-0.6 MPa) | Methanol | 60-70 | 0.75 | 95-97 | [1] |

| Raney® Nickel | H₂ (1950 psi) | Ethanol | 50 | Not specified | 71 | [2] |

| Raney® Nickel | Formic Acid | Methanol | Room Temp | 0.17-0.5 | 80-90 | [3] |

| Pt/N-TiO₂ | H₂ (0.5 MPa) | Isopropanol | 30 | 0.13 | >99 | [4][5] |

| Pt@TiO₂–GAP | H₂ (1 atm) | Methanol | Room Temp | 2 | 99 | [6] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a procedure for the reduction of 3'-nitroacetophenone and is expected to provide high yields for 3'-nitropropiophenone.[1]

Materials:

-

3'-Nitropropiophenone

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol

-

Hydrogen gas source

-

High-pressure autoclave or hydrogenation apparatus

Procedure:

-

To a high-pressure autoclave, add 3'-nitropropiophenone (e.g., 40 g).

-

Add methanol (e.g., 160 g) to dissolve the starting material.

-

Carefully add 10% Pd/C catalyst (e.g., 3.5 g) to the reaction mixture.

-

Seal the autoclave and purge with nitrogen gas several times to remove air.

-

Pressurize the autoclave with hydrogen gas to 0.5-0.6 MPa.

-

Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Maintain the temperature and pressure for approximately 45 minutes. Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the autoclave with nitrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The filtrate containing the product, this compound, can be further purified by recrystallization or column chromatography.

Caption: Workflow for Pd/C Catalyzed Hydrogenation.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel

This protocol describes a high-pressure hydrogenation using Raney® Nickel, adapted from a procedure for 3'-nitroacetophenone.[2]

Materials:

-

3'-Nitropropiophenone

-

Raney® Nickel catalyst (handle with care as it can be pyrophoric)[7]

-

Absolute Ethanol

-

Hydrogen gas source

-

High-pressure shaker apparatus

Procedure:

-

In a suitable pressure vessel, dissolve 3'-nitropropiophenone (e.g., 295 g) in absolute ethanol (e.g., 1.1 L).

-

Carefully add Raney® Nickel catalyst (e.g., 1.5 tablespoons) to the solution.

-

Seal the vessel and place it in a shaker apparatus.

-

Purge the vessel with nitrogen, then fill with hydrogen to an initial pressure of 1950 psi.

-

Begin shaking and heat the mixture to 50 °C.

-

Continue the reaction until hydrogen uptake ceases.

-

Cool the vessel, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the Raney® Nickel catalyst.

-

Evaporate the solvent from the filtrate.

-

The residue can be triturated with a cold, acidic aqueous solution (e.g., HCl) to protonate the amine, which can then be isolated by basification and extraction or filtration.

Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.

Protocol 3: Catalytic Hydrogenation using Platinum on Titanium Dioxide (Pt/TiO₂)

This protocol is based on the highly efficient and selective reduction of nitroarenes using a Pt/TiO₂ catalyst under mild conditions.[4][5][6]

Materials:

-

3'-Nitropropiophenone

-

Pt/TiO₂ catalyst (e.g., Pt@TiO₂–GAP or Pt/N-TiO₂)

-

Methanol or Isopropanol

-

Hydrogen gas source (e.g., a hydrogen balloon for atmospheric pressure)

-

Reaction flask with a magnetic stirrer

Procedure:

-

To a round-bottom flask, add 3'-nitropropiophenone (1 mmol).

-

Add the solvent, either methanol (5 mL) or isopropanol (5 mL).

-

Add the Pt/TiO₂ catalyst (e.g., 100 mg of Pt@TiO₂–GAP or an appropriate amount of Pt/N-TiO₂).

-

Seal the flask and purge with hydrogen gas.

-

Connect a hydrogen balloon to the flask to maintain a hydrogen atmosphere (approx. 1 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2 hours for Pt@TiO₂–GAP).

-

Upon completion, dilute the mixture with a suitable solvent like ethyl acetate.

-

Separate the catalyst by filtration or centrifugation.

-

The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Reaction Mechanism

The catalytic hydrogenation of a nitro group to an amine on a metal surface is a complex process involving multiple steps. A generally accepted pathway is illustrated below.

Caption: Generalized Reaction Pathway for Nitro Group Reduction.

Safety Precautions

-

Catalytic hydrogenation reactions should be carried out in a well-ventilated fume hood.

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

-

Some catalysts, like Raney® Nickel and dry Pd/C, can be pyrophoric and may ignite upon exposure to air. Handle them under an inert atmosphere or wetted with a solvent.[7]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reactions under pressure should be conducted behind a blast shield.

By following these protocols and safety guidelines, researchers can effectively and safely perform the catalytic reduction of 3'-nitropropiophenone to obtain the desired this compound in high yield and purity.

References

- 1. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. prepchem.com [prepchem.com]

- 3. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Collection - Highly Effective NâTiO2 Supported Pt Catalyst for Selective Hydrogenation of Nitroarenes under Mild Conditions - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. Raney Nickel [commonorganicchemistry.com]

3'-Aminopropiophenone: A Versatile Building Block in Organic Synthesis

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 3'-Aminopropiophenone, a versatile aromatic ketone, is a valuable building block for organic synthesis, particularly in the development of heterocyclic compounds with potential therapeutic applications. Its unique structure, featuring a reactive ketone and an amino group on the phenyl ring, allows for its participation in a variety of important organic reactions, including the Claisen-Schmidt condensation for the synthesis of chalcones.

Application in the Synthesis of Bioactive Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a significant class of compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities. This compound serves as a key precursor for the synthesis of chalcones with potential antimicrobial properties.